![molecular formula C19H18FN3O4 B2388054 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894027-50-0](/img/structure/B2388054.png)
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
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Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C19H18FN3O4 and its molecular weight is 371.368. The purity is usually 95%.
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Scientific Research Applications
Orexin Receptor Mechanisms and Compulsive Food Consumption
A study explored the modulation of feeding, arousal, stress, and drug abuse through orexins (OX) and their receptors (OXR). Specifically, the effects of different OXR antagonists on binge eating (BE) in female rats were evaluated. The findings suggest a significant role of OX1R mechanisms in BE, indicating that selective antagonism at OX1R could represent a new pharmacological treatment for BE and potentially other eating disorders with a compulsive component (Piccoli et al., 2012).
Antimicrobial Activity of Substituted Ureas
Research on substituted benzoxazaphosphorin 2-yl ureas, created through reactions involving specific phenylaminomethylphenol derivatives, demonstrated good antimicrobial activity. This study highlights the potential for developing new antimicrobial agents based on the chemical structure of substituted ureas (Haranath et al., 2007).
Inhibitors for Acetylcholinesterase
A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for antiacetylcholinesterase activity. These compounds, designed to optimize spacer length for effective interaction with enzyme hydrophobic binding sites, demonstrate the utility of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors, potentially offering therapeutic applications (Vidaluc et al., 1995).
Urokinase Receptor Targeting for Metastasis Reduction
Virtual screening targeting the urokinase receptor (uPAR) identified compounds with potential to inhibit breast MDA-MB-231 invasion, migration, and adhesion, and to block angiogenesis. The study provides insight into the development of therapies aimed at reducing tumor volumes and metastasis, leveraging the structural basis of compounds interacting with uPAR (Wang et al., 2011).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c20-13-2-1-3-15(7-13)23-10-14(8-18(23)24)22-19(25)21-9-12-4-5-16-17(6-12)27-11-26-16/h1-7,14H,8-11H2,(H2,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWVPSKCFAMKJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea |
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